Cas no 475479-10-8 ((E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate)

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate 化学的及び物理的性質
名前と識別子
-
- (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate
- methyl (E)-3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate
- 475479-10-8
- DTXSID70718029
- (E)-Methyl3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate
- Methyl (2E)-3-methoxy-2-{2-[(6-methoxypyrimidin-4-yl)oxy]phenyl}prop-2-enoate
-
- インチ: InChI=1S/C16H16N2O5/c1-20-9-12(16(19)22-3)11-6-4-5-7-13(11)23-15-8-14(21-2)17-10-18-15/h4-10H,1-3H3/b12-9+
- InChIKey: MAZIPIWGXDROTF-FMIVXFBMSA-N
- ほほえんだ: CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC)/C(=O)OC
計算された属性
- せいみつぶんしりょう: 316.10592162g/mol
- どういたいしつりょう: 316.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 79.8Ų
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M287111-25mg |
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |
475479-10-8 | 25mg |
$1097.00 | 2023-05-18 | ||
Chemenu | CM165325-1g |
methyl (E)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |
475479-10-8 | 95% | 1g |
$760 | 2024-07-16 | |
TRC | M287111-100mg |
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |
475479-10-8 | 100mg |
$ 4500.00 | 2023-09-07 | ||
Alichem | A089000144-1g |
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |
475479-10-8 | 95% | 1g |
$791.04 | 2023-09-01 | |
TRC | M287111-5mg |
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |
475479-10-8 | 5mg |
$253.00 | 2023-05-18 | ||
Chemenu | CM165325-1g |
methyl (E)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |
475479-10-8 | 95% | 1g |
$893 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736469-1g |
Methyl (e)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |
475479-10-8 | 98% | 1g |
¥7526.00 | 2024-05-12 | |
TRC | M287111-50mg |
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |
475479-10-8 | 50mg |
$1918.00 | 2023-05-18 |
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate 関連文献
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylateに関する追加情報
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate (CAS No. 475479-10-8): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
The compound (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate, identified by its CAS number 475479-10-8, represents a significant molecule in the realm of chemical biology and medicinal chemistry. This compound, featuring a complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in drug discovery and therapeutic development. The unique arrangement of functional groups, including methoxy, acrylate, and pyrimidine moieties, makes it a versatile scaffold for designing novel bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their diverse pharmacological properties. Among these, pyrimidine derivatives have been extensively studied for their role in modulating various biological pathways. The presence of a 6-methoxypyrimidin-4-yl group in this compound suggests its potential as an inhibitor or modulator of enzymes and receptors involved in metabolic and signaling pathways. This structural feature is particularly relevant in the context of developing treatments for diseases such as cancer, inflammation, and neurodegenerative disorders.
The acrylate moiety in the molecular structure of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate adds another layer of complexity and functionality. Acrylates are known for their reactivity, which can be leveraged in various chemical transformations and biological interactions. For instance, acrylate groups can participate in Michael addition reactions, leading to the formation of new carbon-carbon bonds that may enhance the binding affinity of the compound to its target proteins or enzymes. This reactivity makes it an attractive candidate for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug development. The combination of a methoxy group and an aromatic ring system provides a favorable pharmacokinetic profile, while the pyrimidine moiety offers specific interactions with biological targets. Such features are often sought after in medicinal chemistry due to their ability to improve drug-like properties such as solubility, bioavailability, and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging these tools, scientists have been able to identify promising candidates like (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate for further experimental validation. These computational studies have highlighted its potential as an inhibitor of kinases and other enzymes implicated in disease pathways.
In addition to its pharmacological potential, this compound has also shown promise in material science applications. The presence of multiple functional groups allows it to participate in polymerization reactions, leading to the formation of novel materials with tailored properties. For instance, acrylate-functionalized polymers can be designed to exhibit enhanced biocompatibility or mechanical strength, making them suitable for biomedical applications such as drug delivery systems or tissue engineering scaffolds.
The synthesis of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, recent advances in synthetic methodologies have made it possible to access such molecules more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have significantly improved the accessibility of pyrimidine derivatives, paving the way for more extensive exploration.
The biological evaluation of this compound has revealed intriguing results that warrant further investigation. In vitro studies have demonstrated its ability to modulate the activity of several key enzymes involved in disease pathways. For example, preliminary data suggest that it may inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cell lines. Additionally, it has shown potential as an anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines.
One particularly exciting aspect is the compound's potential dual-targeting capability. The presence of both pyrimidine and aromatic moieties allows it to interact with multiple targets simultaneously. This multitargeting strategy has gained traction in drug discovery due to its ability to provide synergistic effects and reduce the likelihood of resistance development.
The future prospects for (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate are vast and multifaceted. Ongoing research aims to optimize its pharmacological properties through structural modifications and analog synthesis. By fine-tuning its chemical structure, scientists hope to enhance its potency, selectivity, and overall therapeutic efficacy.
Moreover, advances in drug delivery systems offer new possibilities for leveraging this compound's potential. Nanotechnology-based delivery platforms can enhance bioavailability and target specificity, ensuring that the compound reaches its intended site of action more effectively.
In conclusion,(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yloxy)phenyl)acrylate (CAS No. 475479-10-8) is a multifaceted molecule with significant potential in chemical biology and medicinal chemistry. Its unique structural features make it an attractive candidate for drug development and material science applications alike. As research continues to uncover new insights into its biological activity and synthetic accessibility,this compound holds promise for addressing some of the most challenging diseases faced by humanity today.
475479-10-8 ((E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate) 関連製品
- 131860-33-8(Azoxystrobin)
- 215934-32-0(methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy -prop-2-enoate)
- 886373-66-6(2,5-Dichloro-N-methylpyridin-3-amine)
- 1469439-69-7(1469439-69-7)
- 2171622-24-3(3-bis(2,2-difluoroethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2228509-90-6(3-5-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylpropanoic acid)
- 2138222-30-5(Sodium 5-bromo-3-methylthiophene-2-sulfinate)
- 1005942-17-5(N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide)
- 2138545-58-9(9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane)
- 494767-19-0(1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine)




